molecular formula C16H20N4O5 B12697825 Aso5IK56NV CAS No. 149607-79-4

Aso5IK56NV

Cat. No.: B12697825
CAS No.: 149607-79-4
M. Wt: 348.35 g/mol
InChI Key: LLODWRMBHSQFNW-BTJKTKAUSA-N
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Description

Aso5IK56NV, also known as MS-818, is a chemical compound with the molecular formula C12H16N4O.C4H4O4. It is a derivative of pyrrolopyrimidine and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aso5IK56NV involves several steps. One common method includes the reaction of 6,7-dihydro-6-methyl-2-(1-piperazinyl)-5H-pyrrolo[3,4-d]pyrimidin-5-one with maleic acid. The reaction typically occurs in an organic solvent under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Aso5IK56NV undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Aso5IK56NV has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Aso5IK56NV involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular signaling pathways. This inhibition can lead to various biological effects, such as the suppression of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aso5IK56NV stands out due to its unique combination of a pyrrolopyrimidine core with a piperazine ring and maleic acid. This structure imparts specific chemical properties that make it particularly useful in various research applications .

Properties

CAS No.

149607-79-4

Molecular Formula

C16H20N4O5

Molecular Weight

348.35 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;6-methyl-2-piperidin-1-yl-7H-pyrrolo[3,4-d]pyrimidin-5-one

InChI

InChI=1S/C12H16N4O.C4H4O4/c1-15-8-10-9(11(15)17)7-13-12(14-10)16-5-3-2-4-6-16;5-3(6)1-2-4(7)8/h7H,2-6,8H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

LLODWRMBHSQFNW-BTJKTKAUSA-N

Isomeric SMILES

CN1CC2=NC(=NC=C2C1=O)N3CCCCC3.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN1CC2=NC(=NC=C2C1=O)N3CCCCC3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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